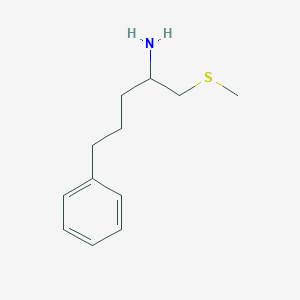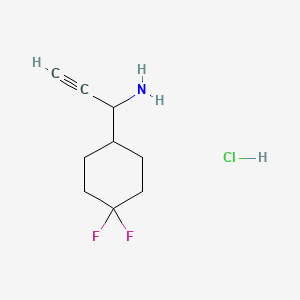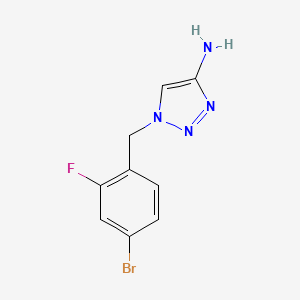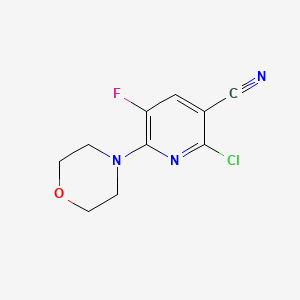![molecular formula C21H27NO3 B13635206 N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)
N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), which facilitates the formation of the tricyclic structure .
Industrial Production Methods
the principles of green chemistry and catalysis are often employed to optimize the yield and reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety, using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound used in organic light-emitting diodes (OLEDs).
1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]: Known for its applications in materials science.
Uniqueness
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is unique due to its specific combination of a spiro structure with a hydroxylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(NZ)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20- |
Clave InChI |
IDKNOVDPZHNZLG-XDOYNYLZSA-N |
SMILES isomérico |
CCCCC1=C/C(=N/O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
SMILES canónico |
CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)



![Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)







